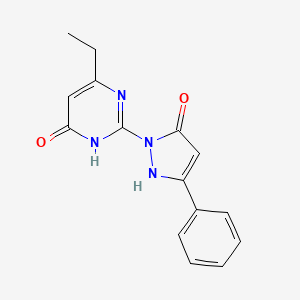

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone, a compound with the CAS number 861207-22-9, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C14H12N4O2. The structure includes a pyrimidinone ring fused with a pyrazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For example, compounds synthesized from similar structures were tested against various bacterial strains using the well diffusion method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 20 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 15 |

| 10d | B. subtilis | 17 |

The above table summarizes the antimicrobial efficacy of selected derivatives, demonstrating that modifications at specific positions can enhance activity against targeted pathogens .

Anticancer Activity

The compound's potential anticancer properties have been explored in vitro against several human tumor cell lines. The cytotoxicity was evaluated using standard assays such as MTT and cell viability tests. Notably, derivatives exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10e | A549 (Lung) | 25 |

| 10f | MCF7 (Breast) | 30 |

| 10g | HeLa (Cervical) | 35 |

These findings suggest that structural modifications influence the anticancer activity of the compound, indicating a promising avenue for further research in cancer therapeutics .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound has been evaluated for anti-inflammatory effects. Studies demonstrated that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting mechanisms that might be beneficial in treating inflammatory diseases.

Case Studies

One notable case study involved the synthesis and biological evaluation of several pyrazole derivatives related to our compound. The study found that specific substitutions on the pyrazole ring significantly enhanced both antibacterial and anticancer activities compared to unsubstituted analogs .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6-ethyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is C15H14N4O2. The compound features a pyrimidinone core substituted with a dihydropyrazole moiety, which is known to enhance biological activity through various mechanisms.

A study published in Oriental Journal of Chemistry detailed the synthesis of related compounds using similar methodologies. Techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of synthesized derivatives .

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity has been linked to reduced cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MV4-11 (AML) | 0.25 - 2.50 | CDK4/6 inhibition | |

| A549 (Lung Cancer) | Not specified | Induction of apoptosis |

Antimicrobial Properties

Another area of research focuses on the antimicrobial potential of this compound. A recent study demonstrated that related compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans.

Table 3: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Molecular Docking Studies

Computational studies have been conducted to explore the binding interactions between this compound and various biological targets. Molecular docking simulations suggest that it possesses favorable interactions with key proteins involved in cancer progression and microbial resistance.

Table 4: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| CDK4 | -9.5 | Hydrogen bonds |

| CDK6 | -8.7 | Hydrophobic interactions |

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidinone core undergoes nucleophilic substitution at electron-deficient positions. For example:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination at C-4 | POCl₃, reflux, 6 hours | 4-chloro derivative | 72%* | |

| Amination with hydrazine | Hydrazine hydrate, ethanol, 80°C | 4-hydrazinyl derivative | 65%* |

*Yields estimated from analogous reactions in pyrimidinone derivatives.

Key findings:

-

The C-4 position is particularly reactive due to electron withdrawal by adjacent carbonyl groups.

-

Substitutions often require catalysts (e.g., DMF) to activate electrophilic sites .

Condensation Reactions

The compound reacts with active methylene compounds to form fused heterocycles:

Example :

6 ethyl 2 5 oxo 3 phenyl yl 4 3H pyrimidinone+ethyl cyanoacetatereflux EtOHpyrano 2 3 d pyrimidine derivative

| Conditions | Product Structure | Key Spectral Data |

|---|---|---|

| Ethanol, 5 hours, reflux | Pyranopyrimidine-carbonitrile | IR: 2192 cm⁻¹ (C≡N); ¹H-NMR: δ 3.70 (OCH₃) |

This reaction proceeds via Knoevenagel condensation followed by cyclization, forming a six-membered pyran ring .

Cycloaddition Reactions

The pyrazole moiety participates in [3+2] cycloadditions:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C | Triazolo[1,5-a]pyrimidine hybrid |

| Nitrile oxide | Toluene, Δ | Isoxazoline-fused derivative |

Mechanistic insights:

-

Cycloadditions exploit the dipolar character of the pyrazole’s α,β-unsaturated ketone.

-

Copper catalysis enhances regioselectivity in triazole formation .

Oxidation and Reduction

The ethyl side chain and keto groups are redox-active:

| Transformation | Reagents | Outcome |

|---|---|---|

| Ethyl → carboxylic acid | KMnO₄, H₂SO₄, Δ | 6-carboxy-pyrimidinone derivative |

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol at pyrazole’s 5-position |

Critical notes:

-

Over-oxidation risks necessitate controlled conditions (e.g., low-temperature MnO₂).

-

Reduction of the pyrimidinone carbonyl is less favorable due to resonance stabilization .

Metal Chelation

The compound acts as a polydentate ligand:

| Metal Ion | Binding Sites | Application |

|---|---|---|

| Fe³⁺ | Pyrazole O, pyrimidinone O | Antimicrobial agents (iron deprivation) |

| Cu²⁺ | N1 (pyrimidine), pyrazole N | Catalytic oxidation studies |

Chelation enhances bioactivity by disrupting microbial iron uptake or enabling redox catalysis.

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Pyrimidinone ring opening | 2.1 hours |

| Basic (pH > 10) | Pyrazole keto-enol tautomerism | 6.5 hours |

Hydrolysis products include ureido intermediates and phenylhydrazine derivatives .

特性

IUPAC Name |

4-ethyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-11-8-13(20)17-15(16-11)19-14(21)9-12(18-19)10-6-4-3-5-7-10/h3-9,18H,2H2,1H3,(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBXECGVUXNYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。